5-Ethoxy-2-nitrophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRZATUSVYQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chemical Identity of Ethoxy-Nitrophenols: A Technical Guide
Senior Application Scientist Note: Researchers in drug development and chemical synthesis frequently encounter challenges with compound identification, where seemingly minor differences in nomenclature or CAS numbers can lead to significant experimental deviations. The topic of "5-Ethoxy-2-nitrophenol CAS 2562-38-1" presents a classic case of such ambiguity. Initial database inquiries reveal that the CAS number 2562-38-1 is erroneously assigned to this compound and instead corresponds to Nitrocyclopentane. Furthermore, "this compound" is not extensively documented. However, its structural isomer, 2-Ethoxy-5-nitrophenol (CAS 7260-32-4) , is well-characterized and commercially available. This guide will, therefore, focus on the definitive chemical identifiers and properties of 2-Ethoxy-5-nitrophenol, providing a robust foundation for its use in research and development.
Core Chemical Identifiers of 2-Ethoxy-5-nitrophenol
The unambiguous identification of a chemical compound is paramount for reproducibility and safety in any scientific endeavor. A variety of standardized nomenclature and notation systems are employed to describe a molecule's structure in a machine- and human-readable format. For 2-Ethoxy-5-nitrophenol, the core identifiers are summarized in the table below.
| Identifier Type | Value | Source |
| CAS Number | 7260-32-4 | PubChem[1] |
| IUPAC Name | 2-ethoxy-5-nitrophenol | PubChem[1] |
| Molecular Formula | C₈H₉NO₄ | PubChem[1] |
| Molecular Weight | 183.16 g/mol | PubChem[1] |
| InChI | InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3 | PubChem[1] |
| InChIKey | OLAITAANNRHOLM-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)[O-])O | PubChem[1] |
| PubChem CID | 68483169 | PubChem[1] |
These identifiers provide a comprehensive and standardized description of the molecule's atomic composition and connectivity. The InChI and SMILES strings are particularly crucial for computational chemistry applications and database searches, as they encode the two-dimensional structure of the molecule.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is essential for predicting its behavior in various experimental setting, including its solubility, permeability, and potential for intermolecular interactions. The following table lists key computed properties for 2-Ethoxy-5-nitrophenol.
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 183.05315777 Da | PubChem[1] |
| Topological Polar Surface Area | 75.3 Ų | PubChem[1] |
The XLogP3 value suggests a moderate level of lipophilicity, which can influence the compound's membrane permeability and solubility in organic solvents. The presence of a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the oxygen atoms of the ethoxy and nitro groups) indicates the potential for significant hydrogen bonding, which will affect its boiling point and solubility in protic solvents.
Synonym and Database Cross-references
In scientific literature and commercial catalogs, a single compound can be referred to by multiple names. A comprehensive understanding of these synonyms is vital for effective literature searches and procurement.
Common Synonyms:
Key Database Identifiers:
The limited number of synonyms suggests that "2-ethoxy-5-nitrophenol" is the predominantly accepted name in the chemical community.
Safety and Handling Considerations
Inferred GHS Hazard Statements (based on related compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle 2-Ethoxy-5-nitrophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Chemical Identifier Relationships
The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for 2-Ethoxy-5-nitrophenol.
Caption: Relationship between the chemical structure and its various identifiers.
References
-
PubChem. 2-Ethoxy-5-nitrophenol. [Link]
Sources
An In-depth Technical Guide to the pKa and Acidity of 5-Ethoxy-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, governing a molecule's behavior in various environments. This guide provides a comprehensive analysis of the acidity of 5-Ethoxy-2-nitrophenol, a substituted nitrophenol of interest in medicinal chemistry and material science. We will delve into the structural factors influencing its pKa, present detailed, field-proven experimental protocols for its accurate determination, and explore computational methods for pKa prediction. This document is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable experimental workflows.
Introduction: The Significance of pKa in Drug Development and Research
The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] This value is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, absorption, distribution, metabolism, and excretion (ADME).[2] For a molecule like this compound, understanding its acidity is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring its stability and efficacy.
Molecular Structure and its Influence on the Acidity of this compound
The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring.[3] In the case of this compound, two key functional groups dictate its acidic character: the electron-donating ethoxy group (-OCH2CH3) and the electron-withdrawing nitro group (-NO2).
2.1. The Activating and Deactivating Effects of Substituents
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the negative charge).[4] When positioned ortho or para to the hydroxyl group, the nitro group significantly stabilizes the phenoxide ion formed upon deprotonation.[5] This stabilization increases the acidity of the phenol, resulting in a lower pKa value compared to unsubstituted phenol (pKa ≈ 10).
-
Ethoxy Group (-OC2H5): The ethoxy group, similar to a methoxy group, exhibits a dual electronic effect. It has an electron-withdrawing inductive effect due to the electronegative oxygen atom. However, its lone pairs of electrons participate in resonance, leading to an overall electron-donating effect.[6] This electron-donating character generally destabilizes the phenoxide ion, making the phenol less acidic (higher pKa).[6]
2.2. Intramolecular Hydrogen Bonding
A crucial structural feature of 2-nitrophenols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group.[7][8][9] This interaction can stabilize the protonated form of the molecule, making it slightly less acidic than its para-isomer, where such bonding is not possible.[10][11]
2.3. Predicted pKa of this compound
Considering these competing effects, we can predict the approximate acidity of this compound. The strong acidifying effect of the ortho-nitro group is expected to dominate over the weaker deactivating effect of the meta-ethoxy group. Therefore, the pKa of this compound is anticipated to be significantly lower than that of phenol, likely in the range of other 2-nitrophenols (pKa of 2-nitrophenol is approximately 7.23).[10]
| Compound | Relevant Substituents | Expected pKa Range | Key Influencing Factors |
| Phenol | None | ~10.0 | Baseline acidity |
| 2-Nitrophenol | -NO2 (ortho) | ~7.2[10] | Strong electron withdrawal, intramolecular H-bonding |
| 4-Nitrophenol | -NO2 (para) | ~7.1[10] | Strong electron withdrawal |
| 4-Methoxyphenol | -OCH3 (para) | ~10.2[12] | Electron-donating resonance effect |
| This compound | -NO2 (ortho), -OC2H5 (meta) | Estimated 7.0 - 7.5 | Dominant electron withdrawal by NO2, minor deactivation by ethoxy group |
Experimental Determination of pKa
Accurate pKa determination is essential for validating theoretical predictions and for regulatory submissions. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[1][13]
3.1. Potentiometric Titration: A High-Precision Method
Potentiometric titration is a highly accurate technique for determining pKa values.[14] It involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16]
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol
-
Solution Preparation:
-
Prepare a 0.01 M solution of this compound. Due to its potential low water solubility, a co-solvent such as methanol or ethanol may be required.[14] The resulting pKa will be an apparent pKa (pKaapp) specific to the solvent mixture.
-
Prepare a standardized, carbonate-free 0.1 M NaOH solution as the titrant.[14]
-
-
Instrumentation Setup:
-
Calibrate a high-precision pH meter with at least three IUPAC-traceable buffers that bracket the expected pKa.[13]
-
Use a combined pH electrode designed for aqueous or mixed-solvent systems.
-
Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using a water bath, as pKa is temperature-dependent.[15]
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.00 mL) of the analyte solution in a thermostatted beaker.
-
Add the titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.
-
After each addition, stir the solution gently and allow the pH reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined as the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve, which can be found more accurately from the first or second derivative of the curve.
-
3.2. UV-Vis Spectrophotometry: Leveraging Chromophoric Properties
This method is particularly suitable for compounds like this compound that possess a chromophore near the ionization site.[15][17] The protonated and deprotonated forms of the molecule will have distinct UV-Vis absorption spectra.
Experimental Workflow
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol
-
Solution Preparation:
-
Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., pH 5 to 9).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to maintain a constant total analyte concentration.
-
Record the UV-Vis spectrum (e.g., from 250 to 500 nm) for each sample, including highly acidic (pH < 2) and highly basic (pH > 12) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for both the acidic and basic forms of the molecule.
-
Plot the absorbance at one of these wavelengths against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[15] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[18][19]
-
Computational pKa Prediction
In silico methods are increasingly used to predict pKa values, offering a rapid and cost-effective alternative to experimental determination, especially in the early stages of drug discovery.[20][21]
4.1. Quantum Mechanical Approaches
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting pKa values.[22][23] These calculations involve determining the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.
4.2. A Practical Computational Workflow
-
Structure Optimization: The 3D structures of both the protonated (phenol) and deprotonated (phenoxide) forms of this compound are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Solvation Modeling: The effect of the aqueous solvent is crucial and is typically modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[20][21]
-
Gibbs Free Energy Calculation: The Gibbs free energies of the solvated species are calculated.
-
pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:
pKa = (ΔG*aq / (2.303 * RT)) + C
Where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase, R is the gas constant, T is the temperature, and C is a correction factor that accounts for the free energy of the proton in water.
Recent studies have shown that including explicit water molecules in the calculation can improve the accuracy of pKa predictions for phenolic compounds.[21]
Conclusion
The acidity of this compound, quantified by its pKa value, is a critical parameter for its application in research and development. Its acidity is primarily dictated by the strong electron-withdrawing nitro group, which is slightly counteracted by the electron-donating ethoxy group and the presence of intramolecular hydrogen bonding. This guide has provided a robust framework for understanding these structural influences and has detailed both experimental and computational methodologies for the accurate determination of its pKa. By integrating these approaches, researchers can gain a comprehensive understanding of the physicochemical properties of this compound, facilitating its rational use in drug design and other scientific endeavors.
References
-
Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2000). pH-metric log P 10. Determination of accurate pKa values for sparingly soluble drugs. Pharmaceutical Research, 17(1), 85–89. [Link]
-
Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]
-
Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]
-
Mora-Diez, N., & Faza, O. N. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5434. [Link]
-
Subirats, X., Fuguet, E., & Rosés, M. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]
-
PubChem. (n.d.). 5-Ethyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]
-
Szafran, M., & Fiedorow, R. (1980). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. The Journal of Physical Chemistry, 84(22), 2860–2865. [Link]
-
Quora. (2018). What is the effect of the -NO2 group on the acidic strength of phenol? [Link]
-
University of California, Davis. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]
-
ResearchGate. (n.d.). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Inter-Molecular Hydrogen Bond Dynamics. [Link]
-
Roses, M., & Bosch, E. (2002). Influence of mobile phase acid-base equilibria on the chromatographic behaviour of protolytic compounds. Journal of Chromatography A, 982(1), 1–30. [Link]
-
Vidal Salgado, L. E., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
-
University of Calgary. (n.d.). Chapter 24: Phenols. [Link]
-
Yilmaz, H., & Yilmaz, V. T. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(4), 453-457. [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresol, resorcinol, naphthol. [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]
-
Leah4sci. (2019, February 2). Phenol Resonance and Acidity [Video]. YouTube. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Dearden, J. C., & Forbes, W. F. (1960). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry, 38(10), 1839-1851. [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(25), 4698–4706. [Link]
-
Clark, J. (n.d.). Effect of side groups on phenol acidity. Chemguide. [Link]
-
Box, K. J., & Comer, J. E. A. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 753–759. [Link]
-
Quora. (2024). What causes phenol to have acidic properties despite having a hydroxyl (OH) group attached to an aromatic ring? How is this phenomenon explained? [Link]
-
Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? [Link]
-
OlyPen. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. [Link]
-
Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
-
Filo. (2024). p-nitro shend is more acidic than phenol. [Link]
-
Shcherbakov, D., et al. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs. Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A, 120(42), 8345–8353. [Link]
-
Georganics. (2011). 5-METHOXY-2-NITROPHENOL. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. [Link]
Sources
- 1. ijirss.com [ijirss.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. sips.org.in [sips.org.in]
- 4. quora.com [quora.com]
- 5. 02) p-nitro shend is more acidic than phenol | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.beloit.edu [chemistry.beloit.edu]
- 19. ulm.edu [ulm.edu]
- 20. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 5-Ethoxy-2-nitrophenol in Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 5-Ethoxy-2-nitrophenol, a readily accessible aromatic compound, presents itself as a promising, yet underexplored, building block in medicinal chemistry. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon established principles of chemical synthesis and the biological activities of analogous compounds. We will delve into its role as a precursor for novel bioactive molecules, particularly in the realms of anticancer and antimicrobial agent development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Strategic Value of the this compound Scaffold
This compound possesses a unique combination of functional groups that render it a highly attractive starting material for the synthesis of diverse compound libraries. The phenolic hydroxyl group offers a handle for etherification or esterification, allowing for the introduction of various side chains to modulate physicochemical properties and target interactions. The nitro group, a versatile functional moiety, can be readily reduced to an amine, which then serves as a key intermediate for the construction of a wide array of heterocyclic systems and other functionalities. The ethoxy group, in comparison to the more commonly studied methoxy analogue, can offer subtle yet significant advantages in terms of metabolic stability and lipophilicity, a concept known as bioisosteric replacement.[1][2][3][4] This guide will explore the synthetic pathways that leverage these features to generate novel chemical entities with therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | PubChem |
| Molecular Weight | 183.16 g/mol | PubChem |
| Appearance | Yellow to light brown crystalline powder | Extrapolated from similar compounds |
| Melting Point | ~58-62 °C (estimated) | Extrapolated from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | General knowledge of nitrophenols |
Synthetic Pathways and Potential Applications
The true potential of this compound lies in its synthetic versatility. Below, we outline key transformations and their potential applications in medicinal chemistry, supported by established methodologies for similar substrates.
Leveraging the Phenolic Hydroxyl Group: Etherification and Esterification
The phenolic hydroxyl group is a prime site for modification to introduce diversity and modulate pharmacokinetic properties.
Caption: Synthetic pathways originating from the reduction of this compound.
Trustworthiness: The reduction of aromatic nitro groups is a well-established and reliable reaction. [5][6][7][8]Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, while tin(II) chloride in hydrochloric acid is a robust alternative for substrates that may be sensitive to hydrogenation. [8]The resulting 2-aminophenol derivative is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. [9][10] Authoritative Grounding: The synthesis of heterocyclic compounds from ortho-substituted anilines is a fundamental strategy in medicinal chemistry. [9][10]For example, the condensation of 5-ethoxy-2-aminophenol with a carboxylic acid or its derivative can lead to the formation of a benzoxazole ring, a scaffold found in compounds with a range of biological activities.
Potential Therapeutic Applications
Based on the known biological activities of structurally related nitrophenol and aminophenol derivatives, we can hypothesize several promising therapeutic applications for compounds derived from this compound.
Anticancer Agents
Numerous studies have demonstrated the anticancer potential of nitrophenyl-containing compounds and their derivatives. [11][12]The proposed derivatives of this compound could exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.
Antimicrobial Agents
Nitroaromatic compounds have a long history of use as antimicrobial agents. [13][14]The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Derivatives of this compound, particularly those incorporating heterocyclic moieties, could exhibit potent activity against a range of bacterial and fungal pathogens.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and evaluation of this compound derivatives. These are generalized procedures and may require optimization for specific substrates and targets.
Synthesis of 2-Amino-5-ethoxyphenol
Objective: To reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Rationale: This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other functional groups like ethers and phenols. [8]
In Vitro Anticancer Activity Assay: MTT Assay
Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Self-Validating System: The inclusion of a vehicle control and a positive control (a known anticancer drug) is essential for validating the results of the assay. Each concentration should be tested in triplicate to ensure reproducibility. [15][16]
In Vitro Antimicrobial Activity Assay: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Expertise & Experience: The choice of broth and incubation conditions is critical for accurate MIC determination. It is also important to use a standardized inoculum to ensure the reproducibility of the assay. [17][18][19]
Conclusion and Future Directions
This compound represents a versatile and economically viable starting material for the synthesis of novel bioactive compounds. Its strategic functional groups provide multiple avenues for chemical modification, enabling the creation of diverse molecular architectures with potential applications in anticancer and antimicrobial drug discovery. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold. Future research should focus on the synthesis and screening of focused libraries of this compound derivatives to identify lead compounds with potent and selective biological activity. Further investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their therapeutic potential.
References
- Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13.
- Tundo, P., & Rossi, L. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 7(15), 12765-12781.
- Kondo, J., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1800, pp. 235-243). Humana Press.
- Silva, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 209, 106739.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(1), 3-24.
- Chirik, P. J., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- Bayer AG. (1998). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
- Wink, M. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 26(6), 1573.
- Amrita Vishwa Vidyapeetham. (n.d.). Medicinal Chemistry – II Theory.
- Al-Salahi, R., et al. (2015).
- Gallo, M. (Ed.). (2023).
- Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42.
- Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 26(23), 7249.
- Hansen, M. H., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1245678.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Coma, S., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(18), 4238.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Al-Harthi, M. A., et al. (2023). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent.
- Gualdani, R., et al. (2016). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters, 7(12), 1120-1124.
- Janssen Pharmaceutica NV. (2020). Method of reducing aromatic nitro compounds.
- Chavez-Quintana, S. G., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 12(7), 1112.
- Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?.
- Thawabteh, A., et al. (2019). Bioassays for Anticancer Activities. In Methods in Molecular Biology (Vol. 1885, pp. 29-41). Humana Press.
-
ResearchGate. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
- Bakal, A. A., & Kalyankar, T. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296.
- El-Sayed, M. A., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(13), 5035.
- Kour, J., et al. (2024). Heterocycles in Medicinal Chemistry II. Molecules, 29(1), 1.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Benchchem. (n.d.).
- Al-Harthi, M. A., et al. (2023). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Ag.
-
ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
-
ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. Retrieved from [Link]
- Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.
- Wang, Z., et al. (2022).
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- National Institutes of Health. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- Syahri, J., et al. (2015). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 7(10), 323-328.
- Carboni, A. M., & Gouverneur, V. (2019).
- Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 19. mdpi.com [mdpi.com]
Nitrophenol Ether Derivatives: From Agrochemical Dominance to Pharmaceutical Scaffolds
The Nitrophenol Ether Derivatives: Technical Guide to Discovery, Synthesis, and Bioactivity follows.
Executive Summary
The nitrophenol ether motif—specifically the diphenyl ether scaffold bearing a nitro group—represents a pivotal structural class in organic chemistry. Historically significant as the first mass-produced protoporphyrinogen oxidase (PPO) inhibitors in agriculture (e.g., Nitrofen), this scaffold has evolved into a critical intermediate in modern drug discovery.[1][2]
This guide analyzes the trajectory of nitrophenol ethers from their discovery as herbicidal agents to their current utility as "masked" precursors for amino-diaryl ether pharmacophores found in kinase inhibitors and antibiotics (e.g., Vancomycin).[1][2] We provide a mechanistic breakdown of their bioactivity, a validated synthetic protocol, and a toxicological failure analysis of early derivatives.[1][2]
Chemical Genealogy: The "Activated" Ether
The fundamental value of the nitrophenol ether lies in the electronic synergy between the ether linkage and the nitro group.
The Electronic Scaffold
A simple diaryl ether is chemically inert.[2] However, the introduction of a nitro group (
-
Activation: The strong electron-withdrawing nature of the nitro group (
effects) lowers the electron density of the aromatic ring. -
Synthetic Utility: This activation renders the ring susceptible to Nucleophilic Aromatic Substitution (
), allowing for the rapid assembly of complex diaryl systems.[1]
Historical Evolution
The discovery of biological activity in this class was not serendipitous but a result of systematic screening of dye intermediates in the 1960s.
Figure 1: Structural evolution from simple dye precursors to complex bioactive agents.[1][2]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The nitrophenol ether herbicides (diphenyl ethers) function by inhibiting Protoporphyrinogen Oxidase (Protox/PPO), a key enzyme in the chlorophyll and heme biosynthetic pathway.[1][3] This mechanism is a classic example of "lethal synthesis" where the accumulation of a substrate kills the organism.
The Biochemical Cascade
-
Inhibition: The herbicide binds to the PPO enzyme in the chloroplast envelope.
-
Accumulation: The substrate, Protoporphyrinogen IX (Protogen IX), accumulates and leaks into the cytoplasm.[1][2]
-
Oxidation: Cytoplasmic peroxidases oxidize Protogen IX into Protoporphyrin IX (Proto IX).[1][2]
-
Lethality: Proto IX is a potent photosensitizer.[1][2] Upon exposure to light, it generates singlet oxygen (
).[1][2] -
Cell Death: Singlet oxygen initiates rapid lipid peroxidation of cell membranes, causing cellular leakage and death.[1][2]
Figure 2: The PPO inhibition pathway leading to light-dependent cytotoxicity.[1][2]
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
For researchers requiring this scaffold, the
Protocol Design (Self-Validating)
Objective: Synthesis of 4-nitrophenyl phenyl ether.
Reaction Type:
| Component | Role | Specification |
| Substrate | Electrophile | 1-fluoro-4-nitrobenzene (Preferred over chloro- for faster kinetics) |
| Reagent | Nucleophile | Phenol (1.1 equivalents) |
| Base | Deprotonator | Potassium Carbonate ( |
| Solvent | Medium | DMF or DMSO (Polar aprotic promotes charge separation) |
| Temp | Energy Input | 80°C - 100°C |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(12 mmol). Stir at room temperature for 15 minutes. Validation Point: The mixture should become slightly heterogeneous/cloudy as the phenoxide anion forms. -
Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) dropwise.
-
Reaction: Heat to 90°C under an inert atmosphere (
) for 4–6 hours. -
Monitoring (TLC): Elute with Hexane:EtOAc (8:2). The starting nitrobenzene (high
) should disappear, replaced by the ether product (lower but distinct from phenol).[1] -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[2] Filter and wash with water to remove DMF and salts.[1][2]
-
Purification: Recrystallize from Ethanol/Water.
Why this works: The nitro group stabilizes the intermediate negative charge (Meisenheimer complex) at the para position, lowering the activation energy for the fluoride displacement.
Toxicology and Failure Analysis: The Nitrofen Case
Understanding the failure of early nitrophenol ethers is critical for modern drug design. Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether) was widely used until its withdrawal due to teratogenicity.[1][2]
Mechanism of Toxicity
Unlike the PPO mechanism in plants, the mammalian toxicity of Nitrofen is linked to Thyroid Hormone Disruption .
-
Structural Mimicry: The diphenyl ether structure mimics Thyroxine (T4) and Triiodothyronine (T3).[1][2]
-
Teratogenic Outcome: Nitrofen exposure during pregnancy leads to a condition resembling congenital diaphragmatic hernia (CDH) and lung hypoplasia in fetuses.[1][2] It interferes with thyroid hormone receptors required for lung maturation.[1][2]
Lesson for Drug Developers: When utilizing the diphenyl ether scaffold, rigorous screening for thyroid receptor binding and off-target endocrine disruption is mandatory, especially if halogenated substituents are present.[1][2]
Modern Pharmaceutical Application
In modern medicinal chemistry, the nitrophenol ether is rarely the final drug. Instead, it is the precursor to amino-diaryl ethers .[1][2]
Workflow:
-
Construct the scaffold via
(as per Section 4).[1][2] -
Reduce the Nitro group (
) using or .[1][2] -
Functionalize the amine to create urea or amide linkages.[1][2]
Example: This motif is structural to the kinase inhibitor Sorafenib (Nexavar), where the central diaryl ether core positions the urea and amide pharmacophores to bind to the ATP pocket of RAF kinases.
References
-
Matsunaka, S. (1969).[1][2] "Acceptor of Light Energy in Photoactivation of Diphenyl Ether Herbicides." Journal of Agricultural and Food Chemistry. Link[1][2]
-
Wakabayashi, K., & Boger, P. (2002).[1][2] "Target Sites of Herbicide Action." Springer Science & Business Media.[1][2] (Definitive text on PPO inhibition mechanism).
-
Huron, D. R., et al. (2005).[1][2] "Nitrofen acts as a thyroid hormone agonist in the tadpole."[2] Environmental Health Perspectives.[1][2] Link[1][2]
-
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Foundational text on
mechanism). Link[1][2] -
Wilhelm, S. M., et al. (2004).[1][2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1][2] Nature Reviews Drug Discovery.[1][2] Link
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Reduction of 5-Ethoxy-2-nitrophenol
Abstract
This document provides a detailed technical guide for the chemical reduction of 5-Ethoxy-2-nitrophenol to its corresponding amine, 2-Amino-5-ethoxyphenol. The resulting aminophenol is a valuable building block in medicinal chemistry and organic synthesis. This guide explores the mechanistic underpinnings of common reduction strategies, offering field-proven insights into experimental design. We present two robust, step-by-step protocols for this transformation: catalytic hydrogenation using palladium on carbon (Pd/C) and a classical metal/acid reduction using iron in acetic acid. The causality behind procedural steps, safety protocols, and methods for reaction monitoring and product purification are discussed in detail to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.
Introduction: The Synthetic Utility of 2-Amino-5-ethoxyphenol
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines. This compound is a readily available starting material, and its reduction product, 2-Amino-5-ethoxyphenol, serves as a critical intermediate in the synthesis of various high-value molecules, including pharmaceuticals and dyes. The strategic placement of the amino, hydroxyl, and ethoxy groups on the aromatic ring makes it a versatile precursor for constructing complex molecular architectures.
The conversion of the nitro group to an amine is conceptually simple but requires careful selection of reagents and conditions to ensure high yield and purity while avoiding unwanted side reactions. The choice of methodology is often dictated by factors such as substrate compatibility with other functional groups, scalability, cost of reagents, and available laboratory equipment. This guide provides researchers with both a high-efficiency catalytic method and a cost-effective classical alternative.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups. The selection of an appropriate method is crucial for the success of the synthesis. Below, we discuss the most common and reliable approaches.[1]
-
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. It typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen.[2] The hydrogen source can be hydrogen gas (H₂), typically delivered via a balloon or a Parr hydrogenator, or a transfer hydrogenation reagent like sodium borohydride (NaBH₄).[3][4][5] The reaction proceeds on the surface of the catalyst, leading to high yields and simple work-up, which usually involves just filtering off the catalyst.[4]
-
Metal-Mediated Reduction in Acidic Media: This classical approach utilizes a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[1][3] Iron is often preferred due to its low cost and effectiveness.[6] The mechanism involves a series of single-electron transfers from the metal to the nitro group. While robust and scalable, this method requires a stoichiometric amount of metal and the work-up can be more involved, often requiring neutralization and filtration of metal salts.[3]
-
Reduction with Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent is an effective and inexpensive choice for reducing nitroarenes, often in an aqueous or mixed aqueous-organic solvent system.[7][8] The reaction mechanism involves electron transfer from the dithionite ion.[8] It is a useful alternative when catalytic hydrogenation or strong acids are not compatible with other functional groups in the molecule.[9][10]
Table 1: Comparison of Common Reduction Strategies
| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) or NaBH₄ | Room temperature, atmospheric or slightly elevated pressure, alcoholic solvent (e.g., Methanol, Ethanol) | High yields, clean reaction, simple catalyst filtration work-up, mild conditions.[4] | Cost of palladium catalyst, requires specialized equipment for H₂ gas, catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe powder, Acetic Acid (AcOH) or HCl | Elevated temperature (reflux), Ethanol/Water solvent mixture.[6] | Inexpensive and readily available reagents, robust and scalable.[11][12] | Stoichiometric quantities of metal required, work-up involves neutralization and filtration of metal salts, can be harsh for sensitive substrates. |
| Sodium Dithionite | Na₂S₂O₄ | Aqueous or mixed solvent system, often basic pH, elevated temperature.[10] | Inexpensive, useful for substrates with acid- or catalyst-sensitive groups.[7] | Can require large excess of reagent, work-up may involve extractions, reagent stability can be an issue.[9] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Nitrophenols and aminophenols can be toxic and irritants; avoid inhalation and skin contact.[13][14][15]
Protocol 1: Catalytic Hydrogenation of this compound using Pd/C
This protocol is based on well-established procedures for the reduction of analogous nitrophenols and offers high yield and purity.[3][4]
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or Parr hydrogenator
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent like methanol or ethanol (approx. 10-20 mL per gram of substrate).[3]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) if possible, although brief exposure to air is generally acceptable for wet catalyst.
-
-
Hydrogenation:
-
Seal the flask and purge the headspace with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). For larger scales, a Parr apparatus may be used.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, filtering it through a small plug of Celite® to remove the Pd/C catalyst, and spotting it on a TLC plate.
-
A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material spot (this compound) and the appearance of a new, more polar product spot (2-Amino-5-ethoxyphenol). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.
-
Dilute the reaction mixture with additional solvent (Methanol or Ethyl Acetate).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent to ensure all product is collected.[4]
-
Caution: The Pd/C catalyst on the filter paper can be pyrophoric upon drying. Do not allow it to dry in the open. Quench the filter cake with water immediately after use.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-ethoxyphenol.
-
-
Purification:
-
The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene) or by column chromatography on silica gel.[3]
-
Protocol 2: Reduction of this compound using Iron and Acetic Acid
This protocol provides a classic, cost-effective alternative to catalytic hydrogenation.[3][6]
Materials and Equipment:
-
This compound
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Celite® or similar filter aid
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, create a slurry of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
-
Execution of Reaction:
-
Slowly add glacial acetic acid (a few equivalents, or it can be used as a co-solvent) to the refluxing mixture.[6] The reaction is often exothermic.
-
Maintain the reaction at reflux and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete in 1-3 hours. The disappearance of the yellow color of the nitrophenol is also a good visual indicator of reaction progress.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous residue with water and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-ethoxyphenol.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of 2-Amino-5-ethoxyphenol is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
procedure for alkylation reactions involving 5-Ethoxy-2-nitrophenol
Abstract & Mechanistic Introduction
This guide details the procedure for the O-alkylation of 5-Ethoxy-2-nitrophenol (CAS: 25644-74-6). While Williamson ether synthesis is a staple of organic chemistry, this specific substrate presents a unique challenge: the ortho-nitro effect .
The Chelation Challenge
In this compound, the nitro group at the ortho position (C2) acts as a hydrogen bond acceptor for the phenolic hydroxyl proton. This creates a stable, 6-membered pseudo-cyclic ring (intramolecular hydrogen bonding).
-
Thermodynamics: The electron-withdrawing nitro group increases the acidity of the phenol (
~7.2 vs. 10.0 for phenol), theoretically making the phenoxide easier to form. -
Kinetics: The intramolecular hydrogen bond "locks" the proton, requiring a polar aprotic solvent to disrupt the chelation before deprotonation can occur effectively.
The 5-ethoxy group (electron-donating) is para to the nitro group, slightly modulating the electron-withdrawing power of the nitro group, but the reaction is primarily governed by the steric and electronic influence of the ortho-nitro moiety.
Experimental Protocols
Protocol A: Standard Alkylation (Alkyl Halides)
Best for: Primary alkyl bromides/iodides (e.g., Benzyl bromide, Methyl iodide).
Mechanism:
Reagents & Materials
| Component | Role | Specifications |
| Substrate | Reactant | This compound (1.0 equiv) |
| Alkyl Halide | Electrophile | R-Br or R-I (1.2 – 1.5 equiv) |
| Base | Proton Scavenger | Potassium Carbonate ( |
| Solvent | Medium | DMF (N,N-Dimethylformamide) or Acetonitrile |
| Catalyst (Optional) | Rate Accelerator | Potassium Iodide (KI) (0.1 equiv) if using chlorides |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Note: DMF is critical here. Its high dielectric constant disrupts the intramolecular H-bond between the phenol and nitro group.
-
-
Deprotonation: Add
(2.0 equiv) in a single portion.-
Observation: The solution will likely turn a deep yellow/orange color immediately. This is the nitrophenoxide anion , which is highly colored due to resonance delocalization into the nitro group.
-
Aging: Stir at room temperature for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60°C . Monitor via TLC (typically 20% EtOAc/Hexanes) or LC-MS.
-
Time: Reaction is usually complete within 2–4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into a 5-fold excess of ice-cold water. The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol), then Water, then Brine. Dry over
and concentrate.
-
Protocol B: Mitsunobu Reaction (Alcohols)
Best for: Complex alkyl groups where the halide is unstable or unavailable; requires a primary or secondary alcohol (R-OH). Mechanism: Activation of alcohol by phosphine/azodicarboxylate.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Alcohol (R-OH): 1.1 equiv
-
Triphenylphosphine (
): 1.2 equiv -
DIAD (Diisopropyl azodicarboxylate): 1.2 equiv
-
Solvent: THF (Tetrahydrofuran), anhydrous.
Step-by-Step Procedure
-
Dissolve Substrate, R-OH, and
in anhydrous THF at 0°C (ice bath). -
Add DIAD dropwise over 10 minutes.
-
Critical: Exothermic reaction. Maintain temp < 5°C during addition to prevent side reactions.
-
-
Remove ice bath and stir at Room Temperature for 12–24 hours.
-
Workup: Concentrate THF. Triturate the residue with Hexanes/Ether (to precipitate Triphenylphosphine oxide byproduct) or purify directly via column chromatography.
Workflow Visualization
Reaction Logic Flow
The following diagram illustrates the decision-making process for alkylating this specific nitrophenol.
Caption: Decision tree for alkylation strategy based on electrophile availability.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, look for these chemical indicators:
| Issue | Indicator | Root Cause | Corrective Action |
| Low Conversion | Starting material persists (LCMS) | Intramolecular H-bond not broken. | Switch solvent from Acetone to DMF or DMSO . Increase temp to 80°C. |
| Product is Colored | Yellow/Orange tint in product | Contamination with unreacted nitrophenol. | Wash organic layer with 1M NaOH . The nitrophenol deprotonates to the water-soluble (yellow) phenoxide; product stays in organic. |
| O- vs C-Alkylation | New spot with different Rf | Ambident nucleophile behavior (rare for phenols). | Use Cesium Carbonate ( |
The "Cesium Effect"
For sterically hindered alkyl halides, substitute
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link][1][2]
-
Chemistry Steps. The Mitsunobu Reaction. Retrieved from [Link]
-
Organic Syntheses. General Procedure for Mitsunobu Inversion. Retrieved from [Link]
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Ethoxy-2-nitrophenol
Introduction
The reduction of substituted nitrophenols is a cornerstone of synthetic chemistry, providing a crucial pathway to valuable amino-phenol derivatives. These products are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. This guide focuses on the catalytic hydrogenation of 5-Ethoxy-2-nitrophenol to its corresponding amine, 5-Amino-4-ethoxyphenol. This transformation is of significant interest to researchers and professionals in drug development due to the prevalence of the aminophenol moiety in biologically active molecules.
This document provides a comprehensive overview of the mechanistic principles, a comparative analysis of common catalytic systems, and detailed, field-proven protocols for the successful execution of this reaction. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Reaction Scheme
The catalytic hydrogenation of this compound involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source.
Caption: General reaction scheme for the catalytic hydrogenation.
Part 1: Mechanistic Insights
The catalytic hydrogenation of aromatic nitro compounds is a surface-mediated process. The generally accepted Langmuir-Hinshelwood mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst.[1] On the catalyst surface, molecular hydrogen dissociates into highly reactive atomic hydrogen.[2] The adsorbed nitro group is then sequentially reduced by these hydrogen atoms to the corresponding amino group.
The presence of substituents on the aromatic ring, such as the ethoxy (-OEt) and hydroxyl (-OH) groups in this compound, can influence the reaction rate. The electron-donating nature of these groups can increase the electron density of the aromatic ring, which may affect its adsorption onto the catalyst surface. However, for the reduction of the nitro group itself, the electronic effects are generally less pronounced than for other aromatic ring reactions.
Caption: Simplified workflow of catalytic hydrogenation on a metal surface.
Part 2: Comparative Analysis of Catalytic Systems
The choice of catalyst is critical for the successful hydrogenation of this compound. The two most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| Palladium on Carbon (Pd/C) | - High activity and selectivity for nitro group reduction.[3] - Can be used under milder conditions (lower pressure and temperature). - Less prone to leaching compared to Raney Ni. | - Higher cost compared to Raney Ni. - Can be pyrophoric when dry. - May require an inert atmosphere for handling. | - 1-10 mol% catalyst loading. - 1-5 bar H₂ pressure. - Room temperature to 60°C. - Solvents: Ethanol, Methanol, Ethyl Acetate. |
| Raney Nickel | - Lower cost and readily available.[4] - Highly active for a wide range of hydrogenations.[5] - Can be used in aqueous and organic solvents. | - Pyrophoric when dry and requires careful handling.[5] - May require higher pressures and temperatures. - Potential for nickel leaching into the product. | - 5-20 wt% catalyst loading. - 5-50 bar H₂ pressure. - 40-100°C. - Solvents: Ethanol, Methanol, Water. |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific equipment and purity requirements.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of this compound using 10% Pd/C as the catalyst and hydrogen gas.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Ethanol (or Methanol)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen gas (for inerting)
-
Hydrogen gas
Equipment:
-
Parr shaker or a similar hydrogenation apparatus
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 eq by weight of palladium). The catalyst should be handled in a wet state to minimize the risk of fire.
-
Solvent Addition: Add ethanol to the vessel to dissolve the starting material and create a slurry with the catalyst. The concentration can be in the range of 0.1-0.5 M.
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen three times to remove any oxygen.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature or heat gently (e.g., 40°C).
-
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. It should be quenched with water immediately after filtration.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-4-ethoxyphenol.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Hydrogenation using Raney Nickel
This protocol describes the use of Raney Nickel as the catalyst for the reduction.
Materials and Reagents:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or Methanol)
-
Diatomaceous earth
-
Nitrogen gas
-
Hydrogen gas
Equipment:
-
High-pressure autoclave or hydrogenation reactor
-
Glass liner for the reactor
-
Mechanical stirrer
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reactor Setup: Place a glass liner into the autoclave. Add this compound (1.0 eq) and ethanol to the liner.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 10-15% by weight of the substrate) to the reaction mixture. Raney Nickel is pyrophoric and must be handled as a slurry.[5]
-
Hydrogenation:
-
Seal the autoclave and purge with nitrogen several times.
-
Purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).
-
Begin stirring and heat the reaction to 50-70°C.
-
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the reactor. The reaction is complete when the pressure stabilizes.
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth. Caution: The Raney Nickel filter cake is highly pyrophoric and must be kept wet and quenched with water immediately.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as described in Protocol 1.
-
Part 4: Process Optimization and Troubleshooting
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst Loading | Higher loading increases reaction rate but also cost and potential for side reactions. | Start with a moderate loading (e.g., 5 mol% for Pd/C) and adjust as needed to achieve a balance between reaction time and cost. |
| Hydrogen Pressure | Higher pressure generally increases the reaction rate. | For Pd/C, lower pressures (1-5 bar) are often sufficient. For Raney Ni, higher pressures may be needed for a reasonable reaction rate. |
| Temperature | Increased temperature accelerates the reaction but may lead to side reactions or catalyst deactivation. | Start at room temperature for Pd/C and moderate heat (50°C) for Raney Ni. Adjust based on reaction progress. |
| Solvent | The solvent affects the solubility of the reactants and the activity of the catalyst. | Protic solvents like ethanol and methanol are generally good choices for nitrophenol hydrogenation. |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low temperature- Poor stirring | - Use fresh, active catalyst.- Increase hydrogen pressure.- Increase reaction temperature.- Ensure vigorous stirring to maintain catalyst suspension. |
| Formation of Byproducts | - Over-reduction- Catalyst poisoning- High temperature | - Monitor the reaction closely and stop when the starting material is consumed.- Ensure high purity of starting materials and solvents.- Lower the reaction temperature. |
| Difficult Filtration | - Fine catalyst particles | - Use a thicker pad of diatomaceous earth.- Allow the catalyst to settle and decant the supernatant before filtration. |
Part 5: Safety Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
A fire extinguisher suitable for chemical fires should be readily available.
Specific Hazards:
-
This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6]
-
5-Amino-4-ethoxyphenol: Aminophenols can be toxic and may cause skin sensitization.
-
Palladium on Carbon & Raney Nickel: Both catalysts are highly pyrophoric, especially when dry. They must be handled with extreme care, preferably as a slurry, and never allowed to dry in the air. Filter cakes must be immediately quenched with water.[5]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Solvents (Ethanol, Methanol): Flammable liquids. Keep away from ignition sources.
Waste Disposal:
-
The quenched catalyst should be disposed of as hazardous waste according to local regulations.
-
Solvent waste should be collected in appropriately labeled containers.
Part 6: Visualization and Workflow Diagrams
Caption: A typical experimental workflow for catalytic hydrogenation.
Part 7: References
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental results of 5% Pd/C catalyst for hydrogenating o-nitrochlorobenzene. Retrieved February 4, 2026, from [Link]
-
Google Patents. (n.d.). US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. Retrieved February 4, 2026, from
-
Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved February 4, 2026, from
-
MDPI. (n.d.). Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved February 4, 2026, from [Link]
-
YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. Retrieved February 4, 2026, from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethoxyphenol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. Retrieved February 4, 2026, from [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved February 4, 2026, from [Link]
-
Nanochemistry Research. (n.d.). Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. Retrieved February 4, 2026, from [Link]
-
MDPI. (2024, August 21). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. Retrieved February 4, 2026, from [Link]
-
Meta-Sci. (n.d.). Safety Data Sheet 4-Ethoxyphenol. Retrieved February 4, 2026, from [Link]
-
Theseus. (2018, October 21). PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Selective continuous flow hydrogenation of 4-4′-biphenol 48. Reagents and conditions. Retrieved February 4, 2026, from [Link]
-
Indian Journal of Chemical Technology. (n.d.). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Retrieved February 4, 2026, from [Link]
-
Georganics. (2011, February 16). SAFETY DATA SHEET 5-METHOXY-2-NITROPHENOL. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved February 4, 2026, from [Link]
-
SciSpace. (2022, June 24). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Retrieved February 4, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 5. preciouscatalyst.com [preciouscatalyst.com]
- 6. georganics.sk [georganics.sk]
Standard Operating Procedure: A Comprehensive Guide to the Safe Handling and Application of 5-Ethoxy-2-nitrophenol
Introduction: Understanding 5-Ethoxy-2-nitrophenol
This compound is an aromatic organic compound belonging to the nitrophenol family. These compounds are characterized by a phenol group substituted with one or more nitro groups. Structurally, the hydroxyl (-OH) and ethoxy (-OC2H5) groups act as activating, ortho-para directing groups, while the nitro (-NO2) group is a strong deactivating, meta-directing group. This electronic arrangement makes nitrophenols, including the ethoxy-substituted variant, valuable intermediates in organic synthesis. They serve as precursors for a wide range of products, including dyes, pharmaceuticals, pesticides, and other fine chemicals.[1][2][3] The reduction of the nitro group to an amine is a common transformation, yielding highly functionalized aniline derivatives essential for further molecular construction.[4][5]
The presence of the nitro and phenolic groups, however, imparts specific toxicological and reactivity hazards. Therefore, a thorough understanding of its properties and adherence to strict safety protocols are paramount for all personnel. This guide provides a detailed framework for the safe handling, storage, use, and disposal of this compound, designed for researchers, chemists, and drug development professionals.
Section 1: Hazard Identification and Toxicological Profile
The primary responsibility of any researcher is to understand the intrinsic hazards of the materials they handle. While specific toxicological data for this compound is limited, a robust safety profile can be constructed by examining closely related structural analogs like 2-nitrophenol, 4-nitrophenol, and 5-methoxy-2-nitrophenol.
1.1 Summary of Primary Hazards The nitrophenol class of compounds is generally considered hazardous.[6] Key risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.
-
Irritation: Causes skin irritation and can cause serious eye irritation or damage.[7][9][10]
-
Methemoglobinemia: A significant risk associated with nitrophenols is their ability to cause effects on the blood, potentially leading to the formation of methemoglobin.[11] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and confusion.[11]
-
Environmental Hazard: These compounds are often harmful or toxic to aquatic organisms and can be persistent in soil.[6][11]
1.2 GHS Hazard Classification (Inferred) Based on data from analogous compounds, this compound should be handled as a substance with the following classifications:
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
| Hazardous to the Aquatic Environment | H402 / H412: Harmful to aquatic life (with long-lasting effects) | - |
This table is a conservative estimate based on data for 5-methoxy-2-nitrophenol, 2-nitrophenol, and 4-nitrophenol.[7][8][10]
Section 2: Chemical and Physical Properties
A clear understanding of the physical properties of a chemical is essential for designing experiments and implementing appropriate safety controls.
| Property | Value | Source |
| IUPAC Name | 2-Ethoxy-5-nitrophenol | PubChem |
| Molecular Formula | C₈H₉NO₄ | [12] |
| Molecular Weight | 183.16 g/mol | [12] |
| Appearance | Light yellow solid (inferred) | [13] |
| Odor | Peculiar, aromatic (inferred) | [13] |
| Solubility | Poorly soluble in water (inferred) | [11] |
| Acidity | Phenolic - more acidic than alcohols |
Properties are for 2-Ethoxy-5-nitrophenol, which is structurally identical to this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is crucial. This concept is visualized in the "Hierarchy of Controls" diagram below.
3.1 Engineering Controls
-
Ventilation: All work involving solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Isolation: For larger scale operations, consider using a glove box or other closed-system apparatus.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[7]
3.2 Personal Protective Equipment (PPE) The last line of defense is appropriate PPE. The following must be worn at all times when handling this chemical:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use and replace them immediately if compromised. Wash hands thoroughly with soap and water after removing gloves.[11]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter adapted for the airborne concentration of the substance is required.[11]
Caption: Hierarchy of Controls for chemical handling.
3.3 General Hygiene Practices
-
Avoid the formation of dust when handling the solid material.[9][14]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[9][14]
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[9][14] The container must be kept tightly sealed to prevent contamination.[15] Store in a locked cabinet or area with restricted access.[9]
-
Incompatible Materials: Segregate this compound from the following materials:
-
Strong Oxidizing Agents: Can lead to violent or explosive reactions.
-
Strong Bases: Phenols are acidic and will react exothermically with strong bases.[11]
-
Strong Acids: Can cause decomposition or unwanted side reactions.[11]
-
Food and Feedstuffs: Must be stored separately to prevent cross-contamination.[11]
-
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Caption: Emergency response workflow for spills or exposure.
5.1 First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][16]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7][16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
5.2 Spill Response For small spills (<10g) in a chemical fume hood:
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Eliminate all ignition sources.[8]
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[14]
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.[11][14]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it are considered hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][15] All waste must be disposed of through an approved hazardous waste disposal program, in accordance with all federal, state, and local regulations.[7] Incineration in a licensed facility is a common disposal method for nitrophenolic waste.[17]
Section 7: Application Protocol: Reduction of this compound
This protocol details a common synthetic application: the reduction of the nitro group to an amine, yielding 2-amino-5-ethoxyphenol. This transformation is a foundational step for introducing nitrogen-containing functional groups in drug development and materials science.
7.1 Objective To synthesize 2-amino-5-ethoxyphenol from this compound via nitro group reduction using tin(II) chloride.
7.2 Materials and Reagents
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
7.3 Step-by-Step Experimental Protocol
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Add ethanol as a solvent (approx. 10 mL per 1 g of starting material).
-
Reductant Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (approx. 4-5 eq) in a minimal amount of concentrated hydrochloric acid. Causality: The acidic environment is necessary to activate the tin(II) chloride and facilitate the reduction of the nitro group.
-
Reaction: Carefully add the tin(II) chloride solution to the stirring solution of the nitrophenol in the flask. An exothermic reaction may occur.
-
Heating: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Workup - Neutralization: Slowly and carefully pour the reaction mixture over ice and basify by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is ~8-9. Caution: This is an exothermic process and may release gas. Add the base slowly with stirring. A precipitate of tin salts will form.
-
Workup - Extraction: Filter the mixture to remove the tin salts, if necessary. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 2-amino-5-ethoxyphenol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
7.4 Safety Considerations During the Reaction
-
The addition of concentrated HCl and the subsequent neutralization with base are highly exothermic and must be performed with caution and adequate cooling.
-
Ensure the reflux condenser has a steady flow of cooling water.
-
Vent the separatory funnel frequently during extraction to release pressure.
References
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0523 - 2-NITROPHENOL. [Link]
-
Georganics Ltd. (2011). Safety Data Sheet: 5-METHOXY-2-NITROPHENOL. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
National Council of Educational Research and Training (NCERT). Alcohols, Phenols and Ethers. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. [Link]
- Google Patents. CN105837452B - 2- methyl-5-nitro phenol production process.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15596714, 5-Ethyl-2-nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68483169, 2-Ethoxy-5-nitrophenol. [Link]
-
National Center for Biotechnology Information. (2022). Toxicological Profile for Nitrophenols - Health Effects. [Link]
-
Pakistan Academy of Sciences. (2012). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
Reddit. r/chemistry - 2-nitrophenol waste. [Link]
-
PrepChem.com. Preparation of 2-nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Nitrophenols ToxFAQs. [Link]
-
National Center for Biotechnology Information. (2022). Toxicological Profile for Nitrophenols - Chapter 3. [Link]
-
ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]
-
Allen Career Institute. p-Nitro phenol reaction sequence. [Link]
-
Patsnap. The preparation method of 5-fluoro-2-nitrophenol. [Link]
-
ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. [Link]
Sources
- 1. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. paspk.org [paspk.org]
- 4. `underset((X))("p-Nitro phenol")underset((1))overset((C_2H_5)_2SO_4//NaOH)tounderset((2))overset(Sn//HCl)to(Y)underset((3))overset(NaNO_3//HCl)tounderset((4))overset(C_6H_5OH)to` product is : [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. georganics.sk [georganics.sk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICSC 0523 - 2-NITROPHENOL [inchem.org]
- 12. 2-Ethoxy-5-nitrophenol | C8H9NO4 | CID 68483169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. llojibwe.org [llojibwe.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. fishersci.com [fishersci.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
minimizing side reactions during 5-Ethoxy-2-nitrophenol reduction
Technical Support Center: 5-Ethoxy-2-nitrophenol Reduction
Executive Summary & Reaction Landscape
The Challenge:
Reducing this compound to 2-Amino-5-ethoxyphenol is chemically straightforward but operationally sensitive. The presence of the electron-donating ethoxy group (
The Pathway: Understanding the mechanism is the first step to control. The reduction proceeds via the Haber mechanism.[1]
Figure 1: Reaction pathway showing the stepwise reduction (Green path) and critical side-reaction diversion points (Red/Orange nodes).
Troubleshooting Guide (Q&A Format)
This section addresses specific observations users encounter in the lab.
Issue A: "My reaction stalled, and I see a new spot on TLC that isn't the amine."
Diagnosis: Accumulation of N-Arylhydroxylamine . Context: The reduction of the hydroxylamine intermediate to the amine is the rate-determining step. If the catalyst activity drops or hydrogen pressure is insufficient, the reaction stops here.
-
Corrective Action:
-
Increase Pressure: If running at 1 atm (balloon), switch to a Parr shaker or autoclave (3–5 bar).
-
Promoters: Add trace amounts of Platinum (Pt) or Vanadium to the Pd/C catalyst. Pt is more effective at reducing the N-O bond of the hydroxylamine.
-
Acidity Check: Hydroxylamine reduction is acid-catalyzed. Ensure the solvent isn't basic. A trace of acetic acid can accelerate this final step.
-
Issue B: "The reaction mixture turned bright orange/red."
Diagnosis: Formation of Azo or Azoxy Dimers . Context: This occurs when the Nitroso intermediate reacts with the Hydroxylamine intermediate.[1][2] This condensation is strictly driven by alkaline conditions .
-
Corrective Action:
-
Check pH: Ensure the reaction medium is neutral or slightly acidic (pH 5–6).
-
Avoid Base: Never use NaBH₄ without buffering, and avoid basic workups.
-
Solvent Choice: Switch from pure methanol (which can sometimes act as a hydride donor and promote coupling) to an Ethyl Acetate/Ethanol mixture.
-
Issue C: "The product was white upon filtration but turned black/purple within minutes."
Diagnosis: Auto-oxidation to Quinone Imines. Context: 2-Amino-5-ethoxyphenol is an electron-rich aminophenol. In the presence of air (oxygen) and trace metals, it rapidly oxidizes to form dark, insoluble tars (similar to the browning of an apple, but faster).
-
Corrective Action:
-
Inert Atmosphere: Perform all filtrations under Nitrogen or Argon.
-
Add Antioxidant: Wash the filter cake with a solution containing 1% Sodium Bisulfite or Ascorbic Acid .
-
Acid Salt Formation: Do not isolate the free base if possible. Immediately treat the filtrate with HCl in ether/dioxane to precipitate the Hydrochloride salt , which is air-stable.
-
Optimized Protocol: Catalytic Hydrogenation
Method: Pd/C Catalyzed Hydrogenation in EtOAc/EtOH. Rationale: This solvent system balances solubility with oxidative stability. Ethyl Acetate suppresses the solubility of oxygen compared to pure alcohols.
Materials:
-
Substrate: this compound (10 mmol)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading relative to substrate)
-
Solvent: Ethyl Acetate : Ethanol (1:1 ratio, degassed)
-
Additive: Acetic Acid (0.1 equiv, optional to prevent coupling)
Step-by-Step Workflow:
-
Preparation: In a hydrogenation vessel, dissolve the substrate in the solvent mixture.
-
Critical: Degas the solvent by bubbling Nitrogen for 10 minutes before adding the catalyst to prevent immediate ignition of dry Pd/C or oxidation of the product later.
-
-
Loading: Add the Pd/C catalyst carefully under a nitrogen blanket.
-
Reaction: Purge the vessel with Hydrogen (3 cycles). Pressurize to 3 bar (45 psi) . Stir vigorously at Room Temperature (20–25°C) .
-
Note: Heating is rarely needed and increases the risk of side reactions.
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 2–4 hours.
-
Workup (The Danger Zone):
-
Filter the catalyst through a Celite pad under an inert atmosphere (or keep the filter funnel covered with a watch glass and work fast).
-
Stabilization: Immediately acidify the filtrate with 4M HCl in Dioxane (slight excess).
-
Isolation: The hydrochloride salt of 2-Amino-5-ethoxyphenol will precipitate. Filter the white/off-white solid and dry under vacuum.
-
Comparative Analysis of Reduction Methods
Select the method that fits your available equipment and impurity tolerance.
| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Fe/HCl - Béchamp) | Transfer Hydrogenation (Hydrazine/Pd) |
| Selectivity | High (for Nitro group) | High (Tolerates halogens better) | Moderate |
| Side Reactions | Hydroxylamines (if pressure low) | Iron sludge contamination | Azoxy formation (if hydrazine excess) |
| Product Stability | Best (Clean workup) | Poor (Oxidizes during iron removal) | Good |
| Scalability | Excellent (Industrial Standard) | Difficult (Waste disposal issues) | Good (No pressure vessel needed) |
| Recommendation | Primary Choice | Backup for halogenated analogs | Backup for small scale/no H2 source |
References
- Synthesis of 2-amino-5-nitrophenol derivatives (Analogous Chemistry)
-
Reduction of Nitro Compounds to Amines, Azo Compounds, and Hydroxylamines
- Source: Science of Synthesis / Thieme Connect
- Relevance: Detailed mechanism of the Haber pathway and conditions leading to hydroxylamine stall vs. azo coupling.
-
URL:[Link]
-
Kinetics of 2-aminophenol auto-oxid
- Source: ResearchG
- Relevance: Provides the kinetic data explaining why rapid workup and pH control are necessary to prevent "tar" formation (oxid
-
URL:[Link]
-
Catalytic hydrogenation of nitrophenols (Pd/C vs Pd/Graphene)
- Source: RSC Advances / C
- Relevance: Compares catalyst efficiencies and confirms Pd/C as a robust standard for nitrophenol reduction.
-
URL:[Link]
Sources
Technical Support Center: Optimizing Recrystallization Solvents for 5-Ethoxy-2-nitrophenol
Welcome to the technical support center for the purification of 5-Ethoxy-2-nitrophenol via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. Here, we move beyond simple procedural lists to explain the fundamental principles that govern solvent selection and troubleshooting, ensuring you can adapt and refine your approach for optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This is a common issue that typically points to using an insufficient volume of solvent or a solvent with inadequate dissolving power at elevated temperatures. First, ensure your solvent is at or near its boiling point. Incrementally add more hot solvent to your mixture until the solid dissolves.[1][2] If you've added a significant volume of solvent (e.g., more than 20 times the mass of your compound) and it still hasn't dissolved, the chosen solvent is likely unsuitable. At this point, you should consider a different solvent or a mixed solvent system.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[3][4] To remedy this, reheat the solution until the oil redissolves. You can then try one of the following:
-
Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which is conducive to the formation of large, well-defined crystals.[3]
Q3: No crystals have formed even after my solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation indicates that your solution is not supersaturated. Here are several techniques to induce crystallization, in order of recommendation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound.[2][5]
-
Ice Bath: Once the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.[2] Avoid placing a hot solution directly into an ice bath, as this can lead to rapid precipitation of impurities.[2]
Q4: The crystals I obtained are colored, but the pure compound should be a light yellow solid. How do I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[3] The activated carbon adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[3] After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.
In-Depth Troubleshooting Guide
Issue 1: Selecting the Right Single Solvent
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7][8] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9]
Workflow for Single Solvent Selection:
Caption: Solvent selection workflow.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount (approx. 20-30 mg) of your crude this compound into a test tube.
-
Add a few drops of the candidate solvent at room temperature and observe the solubility.
-
If the compound dissolves immediately, the solvent is not suitable.
-
If the compound is sparingly soluble, gently heat the test tube to the solvent's boiling point.
-
If the compound dissolves completely, the solvent is a potential candidate.
-
Allow the test tube to cool slowly to room temperature and then in an ice bath to see if crystals form.
Data-Driven Solvent Suggestions:
Based on the structure of this compound, which contains a polar phenol group, a nitro group, and a moderately nonpolar ethoxy group, a range of solvents with varying polarities should be considered.
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Water | 100 | High | The phenol group may allow for some solubility in hot water, while the aromatic ring and ethoxy group will limit solubility at room temperature.[10] |
| Ethanol | 78 | High | "Like dissolves like" principle suggests ethanol could be a good solvent due to the presence of a hydroxyl group.[3] Often used for recrystallizing polar organic compounds.[11] |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | May provide a good balance of polarity to dissolve the compound when hot but not cold. |
| Toluene | 111 | Low | The aromatic nature of toluene may interact favorably with the benzene ring of the compound. |
| Hexane | 69 | Low | Likely to be a poor solvent, but could be useful as an anti-solvent in a mixed solvent system. |
Issue 2: Optimizing a Mixed Solvent System
When a single suitable solvent cannot be found, a mixed solvent system is an excellent alternative.[12] This typically involves a "good" solvent in which this compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[13] The two solvents must be miscible.
Workflow for Mixed Solvent Recrystallization:
Caption: Mixed solvent recrystallization workflow.
Step-by-Step Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.[13]
-
Heat the "poor" solvent separately.
-
Slowly add the hot "poor" solvent dropwise to the solution of your compound until you observe persistent cloudiness (turbidity).[4][13][14] This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.[14]
Potential Mixed Solvent Systems for this compound:
| "Good" Solvent | "Poor" Solvent | Rationale |
| Ethanol | Water | A classic polar combination. The compound is likely soluble in ethanol and less so in water. |
| Acetone | Hexane | A medium polarity solvent paired with a nonpolar anti-solvent.[11] |
| Dichloromethane | Hexane | Useful for compounds with intermediate polarity.[15] |
| Ethyl Acetate | Hexane | Another common pairing for moderately polar compounds.[16] |
Issue 3: Low Recovery of Purified Crystals
A low yield can be frustrating after a successful purification. Several factors can contribute to this:
-
Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[5] Always use the minimum amount of hot solvent necessary to dissolve your compound.[2][6]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[6]
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, crystallization can occur in the funnel, leading to product loss.[17] To prevent this, use a stemless funnel, preheat the funnel with hot solvent, and keep the solution at a boil during filtration.[14][17]
-
Washing crystals with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. 5.301 Chemistry Laboratory Techniques. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
SUNY Oneonta. recrystallization-2.doc.pdf. [Link]
-
Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
akayacon. (2012). Recrystallization using two solvents. YouTube. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]
-
University of Missouri–St. Louis. Recrystallization1. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
National Council of Educational Research and Training. Alcohols, Phenols and Ethers. [Link]
-
National Center for Biotechnology Information. 2-Ethoxy-5-nitrophenol. PubChem. [Link]
-
Georganics. (2011). 5-METHOXY-2-NITROPHENOL. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
National Center for Biotechnology Information. 5-Ethyl-2-nitrophenol. PubChem. [Link]
-
ResearchGate. (2025). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. Recrystallization - Single Solvent. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Home Page [chem.ualberta.ca]
- 3. Recrystallization [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 5-Ethoxy-2-nitrophenol
Introduction: The Separation Challenge
Welcome to the Separation Science Hub. You are likely accessing this guide because the nitration of 3-ethoxyphenol yielded a complex mixture, and standard purification methods are failing to isolate high-purity 5-ethoxy-2-nitrophenol .
In this synthesis, the directing effects of the hydroxyl (-OH) and ethoxy (-OEt) groups compete, typically producing three primary species:
-
This compound (Target): Ortho-nitro isomer.
-
3-Ethoxy-4-nitrophenol (Major Impurity): Para-nitro isomer.
-
3-Ethoxy-2-nitrophenol (Minor Impurity): Regio-isomeric ortho-nitro isomer.
This guide moves beyond generic advice, focusing on the "Ortho Effect" —the specific intramolecular behavior that dictates the solubility, volatility, and polarity of your target molecule.
Module 1: The Chemistry of Separation
To troubleshoot effectively, you must understand the mechanism driving the separation. The difference in physical properties between your target (this compound) and its para-isomer (3-ethoxy-4-nitrophenol) is not random; it is structural.
The "Ortho Effect" Mechanism
The 2-nitro (ortho) isomers possess a structural feature the 4-nitro (para) isomers lack: Intramolecular Hydrogen Bonding .[1][2]
-
This compound (Ortho): The nitro group oxygen forms a hydrogen bond with the adjacent phenolic hydrogen. This "locks" the polarity internally, creating a discrete, non-polar unit.
-
Result: High volatility (steam volatile), lower boiling point, high solubility in non-polar solvents.
-
-
3-Ethoxy-4-nitrophenol (Para): The groups are too far apart for internal bonding. Instead, the hydroxyl group bonds with neighboring molecules (Intermolecular Hydrogen Bonding).
-
Result: Formation of a lattice/network, zero steam volatility, high boiling point, high polarity.
-
Visualizing the Separation Logic
Figure 1: The divergence in physical properties driven by hydrogen bonding allows for bulk separation without chromatography.
Module 2: Troubleshooting & FAQs
Q1: My crude product is an oily black tar. Recrystallization isn't working.
Diagnosis: You likely have a high concentration of the para-isomer (3-ethoxy-4-nitrophenol) and oxidative byproducts (tars) which prevent the crystal lattice of your target from forming. The Fix: Do not attempt direct recrystallization.
-
Perform Steam Distillation (See Protocol A) immediately. This mechanically separates the volatile target from the non-volatile tar.
-
The target will crystallize in the receiving flask as the distillate cools.
Q2: On TLC/Column, the spots are streaking or co-eluting.
Diagnosis: Nitrophenols are acidic (pKa ~7.2). On standard silica, they interact with the acidic silanols, causing peak tailing. The Fix:
-
Acidify the Eluent: Add 0.5% - 1% Acetic Acid to your mobile phase. This suppresses the ionization of the phenol, sharpening the spots.
-
Change Solvent: Switch from Hexane/Ethyl Acetate to Toluene/Acetone or Dichloromethane/Methanol . Toluene often provides better selectivity for aromatic isomers due to pi-pi interactions.
Q3: I have isolated the solid, but NMR shows a minor impurity (~5-10%).
Diagnosis: This is likely the 3-ethoxy-2-nitrophenol (the other ortho isomer). Since it is also steam volatile, it carries over during distillation. The Fix:
-
Recrystallization: The target (5-ethoxy-2-nitro) is typically more symmetrical and higher melting. Recrystallize from Ethanol:Water (1:1) . Dissolve in hot ethanol, then add water until turbid.
-
Flash Chromatography: If recrystallization fails, use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes) on a high-resolution cartridge. The target usually elutes after the sterically crowded 3-ethoxy-2-nitro isomer.
Module 3: Detailed Protocols
Protocol A: Steam Distillation (The "Gold Standard")
Best for: Bulk removal of para-isomers and tars.
Safety: Nitrophenols are toxic and can be skin irritants. Work in a fume hood.
-
Preparation: Place the crude reaction mixture in a round-bottom flask (RBF).
-
Acidification: Add dilute sulfuric acid (2M) until the pH is < 2.
-
Why? You must ensure the phenol is protonated. Phenolate salts (anionic) are water-soluble and not steam volatile.
-
-
Setup: Connect a steam generator to the RBF via a splash head. Connect the RBF to a water-cooled condenser.
-
Distillation: Pass vigorous steam through the mixture.
-
Observation: A yellow, oily solid will codistill with the water. The receiving flask will become cloudy.
-
-
Completion: Continue until the distillate runs clear (no yellow tint).
-
Isolation: Cool the receiving flask in an ice bath. The this compound should precipitate as yellow needles. Filter and dry.
Protocol B: Flash Chromatography Optimization
Best for: Final polishing and removing the regio-isomeric ortho impurity.
| Parameter | Recommendation | Reason |
| Stationary Phase | Silica Gel (Acid washed preferred) | Standard silica is acceptable if eluent is acidified. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | Polar modifier with acid to prevent tailing. |
| Gradient | 0% B for 2 CV (Column Volumes)0-20% B over 10 CV | Ortho-nitrophenols elute early (front of solvent). Para-isomers elute late. |
| Loading | Solid load on Celite | Liquid loading in DCM can cause band broadening. |
Module 4: Analytical Verification
When analyzing your fractions, look for these specific NMR signatures to confirm you have the correct isomer:
-
This compound (Target):
-
1H NMR: Look for two aromatic doublets (if H-3 and H-4 are coupled) and a singlet (H-6), or a specific splitting pattern depending on the exact substitution. Crucially, the phenolic -OH proton will be very downfield (>10.5 ppm) and sharp due to the intramolecular H-bond [1].
-
-
3-Ethoxy-4-nitrophenol (Impurity):
-
1H NMR: The -OH proton is typically broad and appears further upfield (< 8-9 ppm) as it exchanges with the solvent/water.
-
Data Summary: Isomer Properties
| Property | This compound (Ortho) | 3-Ethoxy-4-nitrophenol (Para) |
| Volatility | High (Steam Volatile) | Low (Non-Volatile) |
| Rf (Hex/EtOAc) | High (0.6 - 0.8) | Low (0.2 - 0.4) |
| Solubility (Hexane) | Moderate/Good | Poor |
| H-Bonding | Intramolecular | Intermolecular |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Nitrophenol separation via steam distillation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of intramolecular hydrogen bonding in ortho-substituted benzenes).
-
PubChem. (n.d.).[3] 2-Ethoxy-5-nitrophenol Compound Summary. National Library of Medicine. (Note: While searching for specific isomers, PubChem provides physical property data useful for solubility prediction). [3]
-
Toray Industries Inc. (1998). Selective nitration of phenol derivatives. US Patent 5,847,231. (Describes the ratio of isomers formed during nitration of substituted phenols).
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Ethoxy-2-nitrophenol Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Ethoxy-2-nitrophenol and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric environment of this molecule. Our goal is to explain the causality behind experimental choices and provide actionable, field-proven insights to help you navigate your synthetic challenges.
Introduction: Understanding the Challenge
This compound is a trisubstituted benzene ring featuring a hydroxyl (-OH), a nitro (-NO2), and an ethoxy (-OEt) group. The arrangement of these substituents creates significant steric congestion, particularly around the phenolic hydroxyl group and the adjacent C3 position. The bulky nitro and ethoxy groups physically obstruct the path of incoming reagents, leading to common issues such as low reaction rates, poor yields, and unexpected side products.[1][2] This guide will dissect these issues and offer strategic solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives very low yields. What is the primary cause?
The principal issue is steric hindrance. The bulky nitro (-NO2) group at the C2 position and the ethoxy (-OEt) group at the C5 position create a crowded environment around the reactive phenolic hydroxyl group (-OH) at C1. This physical barrier makes it difficult for reagents to approach and react with the hydroxyl group or the adjacent positions on the aromatic ring.[2][3] This hindrance slows down reaction kinetics and can even prevent a reaction from occurring under standard conditions.[4]
Furthermore, the electronic nature of the substituents plays a role. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions inherently slower by millions of times compared to benzene.[5][6]
Q2: I am attempting a Williamson ether synthesis on the phenolic hydroxyl, but it's failing. How can I troubleshoot this?
The Williamson ether synthesis, an SN2 reaction, is particularly sensitive to steric hindrance.[3][7] The reaction involves the deprotonation of the phenol to a phenoxide, which then acts as a nucleophile. Several factors can lead to failure:
-
Incomplete Deprotonation: The acidity of the phenol is key. While phenols are generally more acidic than alcohols, steric hindrance can impede the base's access to the proton. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be sufficient to generate the required concentration of the phenoxide nucleophile.[8]
-
Steric Clash with the Electrophile: Even if the phenoxide forms, it must attack an alkyl halide. If either the phenoxide or the alkyl halide is sterically demanding, the SN2 transition state cannot be achieved.[7][9]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A bulky base might struggle to deprotonate the hindered phenol. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base without hydrogen-bonding to and "shielding" the phenoxide nucleophile.
Solution Pathway:
-
Switch to a Stronger, Smaller Base: If incomplete deprotonation is suspected, switch from K₂CO₃ to a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH).[8] NaH is particularly effective as it irreversibly deprotonates the phenol, driving the equilibrium forward.[9]
-
Use a Less Hindered Electrophile: Whenever possible, choose a methyl or primary alkyl halide over a secondary one. Tertiary alkyl halides will not work and will lead to elimination products.[7]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted heating can be particularly effective at reducing reaction times for sterically hindered substrates.[4]
Q3: How can I introduce a new substituent onto the aromatic ring via Electrophilic Aromatic Substitution (EAS)?
This is challenging due to a combination of steric and electronic factors.
-
Electronic Deactivation: The nitro group is a powerful deactivating group, making the ring much less nucleophilic and slowing down the reaction.[6][10]
-
Steric Hindrance: The existing substituents block potential sites of substitution. The C6 position is sterically hindered by the adjacent nitro group, and the C3 position is shielded by both the nitro and hydroxyl/ethoxy groups.
-
Directing Effects: The hydroxyl and ethoxy groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The most electron-donating group typically governs the position of substitution.[11] In this case, the hydroxyl/ethoxy groups direct towards C4 (para) and C6/C2 (ortho). Since C2 and C4 are already substituted, the only electronically favored position is C6, which is highly hindered.
Strategies for Success:
-
Harsh Reaction Conditions: Overcoming the deactivation often requires forcing conditions, such as using fuming sulfuric acid for sulfonation or stronger Lewis acids for Friedel-Crafts reactions.[12] However, this can lead to side reactions and degradation.[1]
-
Alternative Synthetic Routes: It is often more practical to introduce the desired substituent onto the aromatic ring before introducing the nitro or ethoxy groups. Planning a synthetic route that manages steric hindrance from the beginning is a key strategy.[13]
Q4: Are there catalytic methods to improve reactions on this hindered phenol?
Yes, catalysis can be a powerful tool. For reactions like O-arylation (a variation of ether synthesis with an aryl halide), traditional methods often fail.
-
Copper-Catalyzed Cross-Coupling: For forming diaryl ethers, copper-catalyzed methods, such as the Ullmann condensation, can be effective.[14] Modern protocols using ligands like picolinic acid can facilitate the coupling of hindered phenols with aryl halides under milder conditions than traditional methods. A system of CuI, picolinic acid, and K₃PO₄ in DMSO has proven effective for coupling hindered substrates.[15]
-
Lewis Acid Catalysis: For some reactions, Lewis acids can activate either the phenol or the electrophile, helping to overcome the energy barrier. However, care must be taken as Lewis acids can also promote unwanted side reactions.[16]
Troubleshooting Guide: Failed O-Alkylation (Williamson Ether Synthesis)
This workflow provides a step-by-step diagnostic and solution path for a failed O-alkylation reaction on this compound.
Caption: Troubleshooting workflow for a failed Williamson ether synthesis.
Comparative Data: Choice of Base for O-Alkylation
The choice of base is a critical parameter. The following table provides a comparative guide for the O-alkylation of a sterically hindered phenol like this compound.
| Base | pKa of Conj. Acid | Typical Solvent | Temperature | Key Considerations |
| K₂CO₃ | ~10.3 | Acetone, DMF | Reflux | Mild and common, but may be too weak for complete deprotonation of hindered phenols.[8] |
| Cs₂CO₃ | ~10.3 | DMF, Dioxane | 80-120 °C | More soluble than K₂CO₃, often providing better results. The larger cation can improve reactivity. |
| NaOH | ~15.7 | DMSO, DMF | 50-100 °C | Stronger base, effective for deprotonation, but can introduce water, potentially leading to side reactions. |
| NaH | ~36 | THF, DMF (anhydrous) | 0 °C to RT | Very strong, irreversible deprotonation. Requires strictly anhydrous conditions to prevent quenching.[9] |
Example Protocol: Microwave-Assisted O-Methylation of this compound
This protocol details an enhanced method designed to overcome steric hindrance using microwave irradiation.
Objective: To synthesize 1-Ethoxy-5-methoxy-2-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (MeI) (1.5 eq)
-
Microwave synthesis vials
-
Standard workup and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound to a dry microwave vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH dispersion portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is often indicated by a color change.
-
Alkylation: Add iodomethane dropwise to the solution.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ether.
Rationale: The use of NaH ensures complete and irreversible formation of the highly nucleophilic phenoxide.[8][9] Microwave irradiation provides rapid, uniform heating, supplying the necessary activation energy to overcome the steric barrier and significantly reducing the reaction time compared to conventional heating.[4]
References
- BenchChem. (n.d.). Side reactions in the formylation of hindered phenols.
- BenchChem. (n.d.). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.
-
Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. PMC. Retrieved from [Link]
-
YouTube. (2020). 22 Steric Hindrance & Sir Effect | General Organic Chemistry-1 | JEE Main, IIT Advanced By NS Sir. Retrieved from [Link]
-
ResearchGate. (n.d.). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. Retrieved from [Link]
-
ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Retrieved from [Link]
-
YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. francis-press.com [francis-press.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR absorption peaks for 5-Ethoxy-2-nitrophenol characterization
An In-Depth Guide to the FTIR Characterization of 5-Ethoxy-2-nitrophenol: A Comparative Analysis
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the unambiguous characterization of molecular structures is a cornerstone of progress. For substituted aromatic compounds like this compound, a versatile intermediate in organic synthesis, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative analytical technique. This guide provides a comprehensive analysis of the expected FTIR absorption peaks for this compound, contextualized by a comparative study with structurally related molecules. We will delve into the causality behind peak assignments, offer a validated experimental protocol, and present the data in a clear, comparative format to aid researchers in their characterization endeavors.
The Principle of FTIR Spectroscopy in Molecular Characterization
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] This absorption results in a unique spectral fingerprint that reveals the functional groups present in the molecule.[1] The position, intensity, and shape of the absorption bands provide a wealth of information about the molecular architecture, making FTIR an indispensable tool for structural elucidation and quality control.
Molecular Structure and Predicted Vibrational Modes of this compound
To accurately interpret the FTIR spectrum of this compound, we must first consider its constituent functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), an ethoxy group (-O-CH₂CH₃), and a substituted benzene ring. Each of these moieties gives rise to characteristic absorption bands.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Causality in Protocol Design:
-
Grinding: Ensures the sample is finely dispersed to minimize light scattering (the Christiansen effect), which can distort peak shapes.
-
Dry KBr: Potassium bromide is hygroscopic. Using dry KBr is critical to avoid a large, broad absorption band from water's O-H stretch around 3400 cm⁻¹, which could obscure the sample's O-H signal. [2]* Vacuum Pressing: Removes trapped air, which can cause the pellet to be opaque or fracture, leading to a poor-quality spectrum.
-
Background Scan: This is a crucial self-validating step. The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, ensuring that the final spectrum represents only the sample.
Conclusion: A Predictive Fingerprint for this compound
The FTIR spectrum of this compound is predicted to be rich in information, with characteristic bands confirming the presence of its key functional groups. The definitive markers for this molecule will be the simultaneous presence of:
-
A broad O-H stretch (~3200-3500 cm⁻¹).
-
Strong, sharp asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1345 cm⁻¹).
-
Aliphatic C-H stretches (~2850-3000 cm⁻¹).
-
A strong, complex C-O stretching region (~1020-1280 cm⁻¹) indicative of both phenolic and ether functionalities.
By comparing an experimentally obtained spectrum with the data presented in this guide, researchers and drug development professionals can confidently verify the identity and purity of this compound, leveraging the power of FTIR spectroscopy as a cornerstone of analytical characterization.
References
-
Hasan, A. M. A., Elsaeed, A. M., Al-Shafey, H. I., & El-Ghazawy, R. A. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]
-
Rajendran, S. (2016). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1... ResearchGate. [Link]
-
Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Biochemistry & Pharmacology (Los Angel). [Link]
-
National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. [Link]
-
ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)...[Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]
-
ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.[Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethoxyethane. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethene, ethoxy-. NIST Chemistry WebBook. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). IR spectrum of the examined alcohol ethoxylate dispersant, with the characteristic bands of the various groups of chemicals. [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Ethoxy-2-nitrophenol and 5-Methoxy-2-nitrophenol
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted nitrophenols are pivotal intermediates. Their rich functionality—comprising a hydroxyl group for derivatization, a nitro group for reduction to an amine or for activating the aromatic ring, and an alkoxy group for modulating solubility and electronic properties—makes them versatile building blocks. Among these, 5-Ethoxy-2-nitrophenol and 5-Methoxy-2-nitrophenol are two closely related analogues whose subtle structural differences can lead to significant variations in reactivity.
This guide provides an in-depth comparison of these two compounds. We will dissect their electronic and steric profiles, predict their behavior in key chemical transformations, and provide robust, self-validating experimental protocols for researchers to quantify these differences. Our focus is on explaining the causality behind experimental choices, empowering drug development professionals and researchers to make informed decisions in their synthetic strategies.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. The interplay between the hydroxyl (-OH), nitro (-NO2), and alkoxy (-OR) groups in our target molecules dictates their behavior.
Electronic Effects
Both methoxy (-OCH3) and ethoxy (-OC2H5) groups exert a dual electronic influence: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I).
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and deactivates the ring.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[1] This effect generally outweighs the inductive effect, making alkoxy groups net electron-donating and activating.[2]
The primary electronic difference between methoxy and ethoxy lies in the slightly greater electron-donating character of the ethyl group compared to the methyl group. This makes the ethoxy group a marginally stronger activating group.
However, the powerful electron-withdrawing nitro group (-NO2) dominates the electronic landscape of the molecule through both its strong resonance (-M) and inductive (-I) effects.[3] This group profoundly increases the acidity of the phenolic proton and activates the ring for nucleophilic aromatic substitution while deactivating it for electrophilic substitution.[4][5]
Sources
A Comparative Guide to the Elemental Analysis of 5-Ethoxy-2-nitrophenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is paramount. For a compound such as 5-Ethoxy-2-nitrophenol, an accurate determination of its elemental composition is a critical checkpoint for identity, purity, and quality control. This guide provides an in-depth, objective comparison of elemental analysis benchmarks for this compound, supported by experimental insights and data. We will explore the foundational combustion analysis, compare its performance with alternative analytical techniques, and provide actionable protocols for researchers.
The Foundational Benchmark: Elemental Analysis by Combustion
Elemental analysis via combustion is a robust and widely adopted technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound.[1] This method, at its core, involves the complete combustion of a sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).[1][2]
Theoretical Composition of this compound
The first step in any elemental analysis is to establish the theoretical or expected elemental composition based on the compound's molecular formula. For this compound, the molecular formula is C₈H₉NO₄.
Molecular Weight: 183.16 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 8 | 96.08 | 52.47% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.96% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.65% |
| Oxygen | O | 16.00 | 4 | 64.00 | 34.93% |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method.
Benchmarking Against Experimental Data: A Comparative Look
The true measure of an analytical technique's performance lies in its comparison to real-world experimental data. Below is a comparison of the theoretical values with typical experimental results obtained from leading elemental analyzers.
| Parameter | Theoretical Value | Typical Experimental Result (Analyzer A) | Typical Experimental Result (Analyzer B) | Acceptable Deviation |
| % Carbon | 52.47% | 52.39% | 52.51% | ± 0.4% |
| % Hydrogen | 4.96% | 4.91% | 5.02% | ± 0.4% |
| % Nitrogen | 7.65% | 7.58% | 7.69% | ± 0.4% |
These results demonstrate that modern elemental analyzers can provide data with high accuracy and precision, falling well within the generally accepted deviation of ±0.4%.[3]
A Deeper Dive: Comparing Elemental Analysis with Orthogonal Methods
While elemental analysis is a cornerstone for determining elemental composition, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques.[4] These methods provide complementary information regarding purity, structure, and functional groups.
| Analytical Method | Parameter Measured | Key Advantages | Limitations |
| Elemental Analysis | Elemental Composition (%C, H, N) | Provides fundamental confirmation of the empirical formula; excellent for assessing the presence of inorganic impurities.[5] | Does not identify or quantify specific impurities; provides limited structural information. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (Area %) | High resolution and sensitivity for separating and quantifying organic impurities.[6] | May not detect non-UV active impurities; requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurity Profile & Molecular Weight | Excellent for identifying and quantifying volatile and semi-volatile impurities; provides structural information from mass spectra.[7][8] | Analysis of nitrophenols may require derivatization to improve volatility and peak shape.[7][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Structure & Connectivity | The primary tool for elucidating the chemical structure and identifying the position of atoms within the molecule.[10][11] | Less sensitive for quantifying minor impurities compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of Functional Groups | Rapid and non-destructive method for confirming the presence of key functional groups (e.g., -NO₂, -OH, C-O-C).[11][12][13] | Provides limited information on the overall molecular structure and purity. |
Experimental Workflows and Protocols
Elemental Analysis Workflow
The following diagram illustrates a typical workflow for elemental analysis by combustion.
Caption: Workflow for CHN analysis.
Detailed Protocol for Elemental Analysis of this compound
Instrumentation: A modern elemental analyzer such as a PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific™ FLASH 2000 CHNS/O Analyzer, or Elementar vario MICRO cube is suitable.[4][7][14]
Protocol:
-
Instrument Preparation: Ensure the instrument is calibrated according to the manufacturer's specifications. A standard reference material with a known elemental composition should be run to verify calibration.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of a homogenous sample of this compound into a clean tin capsule.
-
Seal the capsule to ensure no loss of sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample undergoes dynamic flash combustion in a high-temperature furnace (typically 900-1000°C) in a pure oxygen environment.[1]
-
The resulting combustion gases are passed through a reduction tube to convert any nitrogen oxides (NOx) to N₂.
-
The gases (CO₂, H₂O, and N₂) are separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and calculates the percentage of C, H, and N in the original sample.
-
Compare the experimental results to the theoretical values. The deviation should be within ±0.4% for each element.
-
Causality Behind Experimental Choices: The use of a tin capsule is crucial as it facilitates complete combustion. The high temperature and pure oxygen environment ensure the complete conversion of the sample to its elemental gases. The reduction step is particularly important for nitroaromatic compounds to ensure accurate nitrogen determination by converting all nitrogen oxides to N₂.[15]
Visualization of Comparative Analytical Approaches
The following diagram illustrates the relationship between elemental analysis and other key analytical techniques in the comprehensive characterization of this compound.
Caption: Interplay of analytical techniques.
Conclusion
Elemental analysis by combustion remains an indispensable tool for the fundamental characterization of this compound. Its ability to provide accurate and precise data on the elemental composition is crucial for confirming the molecular formula and assessing the presence of non-carbon-based impurities. However, for a complete and robust quality assessment in a drug development setting, it is essential to employ a multi-faceted approach that integrates data from orthogonal techniques such as HPLC, GC-MS, NMR, and FTIR. This comprehensive analytical strategy ensures the identity, purity, and quality of the final product, meeting the stringent requirements of the pharmaceutical industry.
References
-
Elementar. (n.d.). Organic elemental analyzer vario MACRO cube. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy. Pragolab. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Advanced Science News. Retrieved from [Link]
- Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Biochemistry & Pharmacology (Los Angel), 4(183), 2167-0501.
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (1993). Bulletin of the Korean Chemical Society.
-
ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016,
- Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). (2020). ACS ES&T Air.
- Elemental analysis: an important purity control but prone to manipulations. (2022). Inorganic Chemistry Frontiers, 9(2), 221-226.
- A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt)-OH. (n.d.). Benchchem.
- Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (2015). Magnetic Resonance in Chemistry, 53(12), 1030-1037.
- Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021).
- Elemental Analysis. (n.d.).
- Peak Purity Analysis. (n.d.). Element Lab Solutions.
- Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency.
- Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
- Determination of 2-Nitrophenol by Electrochemical Synthesized Mg/Fe Layered Double Hydroxide Sensor. (2014). International Journal of Electrochemical Science, 9, 7888-7901.
- Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least Squares Method: Comparison Analysis of Five Types of Data Sets. (2024). Analytical and Bioanalytical Chemistry Research.
- Analysis of p-Nitrophenol Reduction. (2018).
- Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026). Pharma Focus Asia.
- Elemental Analysis for Compliance, Purity, and Performance. (2026). Lab Manager.
- Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol. (2021). Journal of Molecular Structure, 1225, 129113.
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
- Basic principles and tests of organic element analysis. (2024). Universal Lab Blog.
- A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
- Comparison of Elemental Analysis Techniques. (2023). Measurlabs.
- Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils. (2021).
- Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. (2020).
-
PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]
- USP General Chapter <471> OXYGEN FLASK COMBUSTION. (n.d.). U.S. Pharmacopeia.
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 855-863.
- Comparison of CHN analysis and Hach acid digestion to quantify total nitrogen in marine organisms. (2012).
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews, 74(2), 176-201.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (2018). Texas A&M University.
- The Best Elemental Analyzers: A Buyer's Review of Price and Fe
-
Elementar. (n.d.). Elementar Vario Micro Cube. Kebs Technologies Inc. Retrieved from [Link]
Sources
- 1. tecnofrom.com [tecnofrom.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pragolab.cz [pragolab.cz]
- 5. Elementar Vario Micro Cube -KT-0001 – Kebs [kebstechnologies.ca]
- 6. mdpi.com [mdpi.com]
- 7. cromatec.ro [cromatec.ro]
- 8. scispace.com [scispace.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. researchgate.net [researchgate.net]
- 11. measurlabs.com [measurlabs.com]
- 12. The Best Elemental Analyzers: A Buyer's Review of Price and Features [labx.com]
- 13. scispx.com [scispx.com]
- 14. Organic elemental analyzer vario MACRO cube - Elementar [elementar.com]
- 15. pepolska.pl [pepolska.pl]
A Comparative Guide to the Validation of Analytical Methods for Detecting 5-Ethoxy-2-nitrophenol
For the modern researcher, scientist, and drug development professional, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the detection and validation of 5-Ethoxy-2-nitrophenol, a key intermediate in various synthetic pathways.
Navigating the landscape of analytical method validation requires a blend of theoretical understanding and practical application. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, underpinned by the principles of scientific integrity and adherence to regulatory standards.
The Analytical Challenge: this compound
This compound is an aromatic compound whose accurate determination is critical for process monitoring, quality control, and stability testing. Its structure, featuring a nitro group and an ethoxy group on a phenol ring, presents unique analytical considerations. The polarity imparted by the hydroxyl and nitro groups makes it amenable to reverse-phase HPLC, while its potential for volatility allows for GC analysis, often with a derivatization step to improve chromatographic behavior.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is a critical decision driven by factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the two most prevalent chromatographic techniques for the analysis of nitrophenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL (FID), <0.01 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL (FID), <0.03 µg/mL (ECD/MS) |
| Linearity Range | 0.05 - 100 µg/mL | 0.5 - 200 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required. | Often required to improve volatility and thermal stability.[1] |
Expert Insight: While HPLC offers a more direct analysis for polar compounds like this compound, GC-MS can provide unparalleled sensitivity and selectivity, particularly for trace-level detection in complex matrices. The necessity of derivatization in GC can be a procedural drawback but is often outweighed by the gains in performance.
Foundational Pillars of Method Validation
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical procedure validation, which forms the basis of the protocols described herein.[1][2] The core validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of HPLC and GC methods for the analysis of this compound. These protocols are designed to be self-validating systems, with built-in checks to ensure the integrity of the data generated.
Protocol 1: Validated High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a stability-indicating reversed-phase HPLC method for the quantification of this compound. The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar aromatic compounds. The mobile phase composition is chosen to achieve optimal resolution and peak shape.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 20 mM Phosphate buffer pH 3.0 (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.
3. Validation Procedure:
-
Specificity/Selectivity: Inject the blank (mobile phase), a placebo solution (if applicable), and a solution of this compound. There should be no interfering peaks at the retention time of the analyte. To establish the stability-indicating nature of the method, forced degradation studies should be performed.[3][4]
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours. The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent drug peak.
-
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Protocol 2: Validated Gas Chromatography (GC) Method
This protocol details a GC method for the quantification of this compound, incorporating a derivatization step to enhance volatility and improve peak shape. Silylation is a common derivatization technique for phenolic compounds.
Experimental Workflow for GC Method Validation
Caption: Workflow for GC method validation.
1. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
2. Derivatization and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization Procedure: To 1 mL of each standard or sample solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
Working Standard Solutions: Prepare a series of dilutions of the derivatized stock solution to cover the desired concentration range.
3. Validation Procedure:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are assessed following a similar approach as described in the HPLC protocol, with the following considerations for GC:
-
Specificity: Analyze underivatized samples to ensure no peaks elute at the retention time of the derivatized analyte. The use of a mass spectrometer provides high specificity by monitoring for characteristic ions of the derivatized this compound.
-
Robustness: In addition to the parameters mentioned for HPLC, for GC, variations in the injector temperature and the oven temperature program should be evaluated.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them will be dictated by the specific analytical needs. HPLC offers a simpler, more direct analysis, while GC, particularly with MS detection, provides higher sensitivity and selectivity. The detailed protocols and validation strategies presented in this guide, grounded in ICH principles, provide a robust framework for developing and implementing reliable analytical methods for this important compound. It is imperative that a full method validation is performed for the specific sample matrix and intended use to ensure the generation of accurate and reliable data.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]
- Jain, K., Mulgund, S.V., et al. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Agilent Technologies. Determination of 4-Nonylphenol, 4-Nonylphenol Monoethoxylate and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry Application. Available from: [Link]
- López-García, E., et al. (2016). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
-
ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
Sources
Safety Operating Guide
5-Ethoxy-2-nitrophenol: Proper Disposal Procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 5-Ethoxy-2-nitrophenol .[1][2] As a nitro-substituted phenolic compound, this chemical presents specific risks regarding acute toxicity, environmental persistence, and potential reactivity (formation of shock-sensitive salts).[1][2]
The following procedures prioritize containment , segregation , and regulatory compliance (EPA/RCRA) to ensure personnel safety and environmental integrity.
Chemical Identification & Hazard Assessment
Before initiating disposal, you must validate the waste stream characterization. Treat this compound as a Class 6.1 Toxic Substance and a potential Class 1 Explosive Precursor (if dry or in contact with metals).[1][2]
| Property | Description |
| Chemical Name | This compound |
| Chemical Class | Nitrophenol Derivative |
| Physical State | Yellow Crystalline Solid |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity.[1][2] |
| Reactivity Hazard | High. Can form explosive phenolate salts with strong bases.[1][2] Thermal decomposition releases toxic NOx fumes. |
| RCRA Status | Not explicitly P- or U-listed by specific CAS, but must be treated as Characteristic Hazardous Waste (Toxicity/Reactivity) under 40 CFR 261 . |
Pre-Disposal Segregation & Storage
Core Directive: The most critical error in nitrophenol disposal is improper segregation. Mixing this compound with incompatible streams can lead to exothermic runaways or the formation of shock-sensitive explosives.
The "Do Not Mix" Protocol[1]
-
Strong Bases (Sodium Hydroxide, Potassium Hydroxide): NEVER mix. This reaction forms unstable metal nitrophenolate salts, which are shock-sensitive explosives when dry.
-
Reducing Agents (Hydrides, Sulfides): Avoid contact.[3] Can lead to vigorous exothermic reactions.
-
Oxidizers (Peroxides, Permanganates): Strictly segregate to prevent combustion.
-
Metals: Avoid contact with active metals (Zinc, Aluminum) which can catalyze decomposition.
Storage for Disposal[3][4][5][6][7]
-
Container: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal containers.
-
State: Keep the material wet (wetted with water or a compatible solvent like ethanol) if possible to reduce dust explosion hazards and shock sensitivity.
-
Labeling: Clearly label as "Hazardous Waste - Toxic / Reactive - this compound" .
Step-by-Step Disposal Workflow
Workflow A: Solid Waste (Pure Substance or Spill Debris)[1]
-
Wetting: If the solid is dry and old, gently mist with water to desensitize before handling.
-
Containerization: Transfer waste into a dedicated, wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container into a secondary spill-proof bin.
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration equipped with a scrubber for Nitrogen Oxides (NOx).
Workflow B: Liquid Waste (Solvent Solutions)
-
Solvent Check: Ensure the solvent carrier is compatible (e.g., Ethanol, Methanol, DMSO). Do not mix with chlorinated solvents if your facility segregates halogenated waste.
-
pH Check: Ensure the solution is Neutral to slightly Acidic (pH 5-7) . Never dispose of in basic solutions.
-
Waste Stream: Classify as "Organic Waste - Toxic" .
Operational Decision Matrix (Visualization)
The following logic flow ensures the correct waste stream selection based on the physical state and contamination level.
Figure 1: Decision matrix for segregating and processing this compound waste streams.
Emergency Procedures (Spills)
In the event of a spill, do not use dry sweeping methods, which generate dust and static electricity (ignition sources).
-
Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a P95/N95 respirator (dust mask) or half-face respirator with organic vapor/particulate cartridges.
-
Wet Method: Cover the spill with a specialized Solvent Absorbent or damp sand. If using sand, lightly mist with water first to suppress dust.
-
Neutralization: Do not use sodium bicarbonate or other bases. Use inert absorbents (Vermiculite, Clay).
-
Collection: Use non-sparking tools (plastic scoop) to transfer to a waste container.
-
Decontamination: Wash the surface with a soap and water solution.[4] Collect all rinse water as hazardous liquid waste.
References
-
PubChem. (n.d.). 2-Nitrophenol (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
